molecular formula C23H24O2S2 B12591669 1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) CAS No. 647835-03-8

1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)

Cat. No.: B12591669
CAS No.: 647835-03-8
M. Wt: 396.6 g/mol
InChI Key: ZQEDQZRHNFFVGG-VHEIIQRDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) typically involves the following steps:

    Formation of the Central 2-Phenylpropane Moiety: This can be achieved through the reaction of phenylacetaldehyde with a suitable reducing agent.

    Introduction of the Disulfinyl Group: The disulfinyl group can be introduced by reacting the central moiety with sulfur-containing reagents under controlled conditions.

    Attachment of 4-Methylbenzene Units: The final step involves the coupling of the disulfinyl intermediate with 4-methylbenzene units using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.

    Purification Steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfinyl group to thiols or other sulfur-containing derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as Lewis acids for facilitating substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Substituted Benzene Derivatives: From substitution reactions.

Scientific Research Applications

1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) involves its interaction with molecular targets through its disulfinyl and benzene moieties. The compound can:

    Interact with Enzymes: Modulating their activity through covalent or non-covalent interactions.

    Affect Cellular Pathways: By influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(benzene)
  • 1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-chlorobenzene)

Uniqueness

1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

647835-03-8

Molecular Formula

C23H24O2S2

Molecular Weight

396.6 g/mol

IUPAC Name

1-methyl-4-[(S)-[(2R)-1-[(S)-(4-methylphenyl)sulfinyl]-2-phenylpropyl]sulfinyl]benzene

InChI

InChI=1S/C23H24O2S2/c1-17-9-13-21(14-10-17)26(24)23(19(3)20-7-5-4-6-8-20)27(25)22-15-11-18(2)12-16-22/h4-16,19,23H,1-3H3/t19-,26+,27+/m1/s1

InChI Key

ZQEDQZRHNFFVGG-VHEIIQRDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C([C@H](C)C2=CC=CC=C2)[S@@](=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C(C(C)C2=CC=CC=C2)S(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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